molecular formula C14H16ClN3 B170352 2-(Azepan-1-yl)-4-chloroquinazoline CAS No. 134961-18-5

2-(Azepan-1-yl)-4-chloroquinazoline

Cat. No.: B170352
CAS No.: 134961-18-5
M. Wt: 261.75 g/mol
InChI Key: OEBRWQUEECRKOD-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-4-chloroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring The presence of the azepane ring, a seven-membered nitrogen-containing ring, adds unique properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-4-chloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline, which can be obtained from commercially available starting materials.

    Formation of Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting 4-chloroquinazoline with an appropriate azepane derivative under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-4-chloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinazoline derivatives with different oxidation states.

    Cyclization Reactions: The azepane ring can participate in cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Cyclization reactions often require catalysts such as palladium or copper salts.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, oxidized or reduced derivatives, and complex ring systems incorporating the azepane moiety.

Scientific Research Applications

2-(Azepan-1-yl)-4-chloroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other pharmacologically active agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-4-chloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The azepane ring and the quinazoline core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)-2-phenylethylamine
  • 5-(Azepan-1-yl)pentan-1-amine
  • 6-Azepan-1-ylpyridin-3-amine

Uniqueness

2-(Azepan-1-yl)-4-chloroquinazoline stands out due to the presence of both the azepane ring and the chloroquinazoline core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for a wide range of synthetic and research purposes.

Properties

IUPAC Name

2-(azepan-1-yl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRWQUEECRKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576949
Record name 2-(Azepan-1-yl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134961-18-5
Record name 2-(Azepan-1-yl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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